4-Ethyl-1-methyl-1h,2'h-[3,3'-bipyrazol]-5-amine

medicinal chemistry metal coordination chemistry structure-activity relationship

Researchers developing kinase inhibitor libraries require 3,3'-bipyrazole building blocks with unambiguous regioisomeric connectivity. This compound delivers a unique metal-chelating geometry distinct from 3,4'- and 4,4'-isomers. • ≥98% purity ensures screening-grade quality for biochemical assays. • 4-Ethyl/1-methyl/5-amine pattern optimizes HBD count and blocks metabolic conjugation. • Multi-vendor availability with defined storage (2-8°C, sealed dry). Procure with confidence from BenchChem.

Molecular Formula C9H13N5
Molecular Weight 191.23 g/mol
Cat. No. B13628491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-1-methyl-1h,2'h-[3,3'-bipyrazol]-5-amine
Molecular FormulaC9H13N5
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCC1=C(N(N=C1C2=CC=NN2)C)N
InChIInChI=1S/C9H13N5/c1-3-6-8(7-4-5-11-12-7)13-14(2)9(6)10/h4-5H,3,10H2,1-2H3,(H,11,12)
InChIKeyQFJVGAQNYCZVTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-1-methyl-1H,2'H-[3,3'-bipyrazol]-5-amine: Identity & Sourcing


4-Ethyl-1-methyl-1h,2'h-[3,3'-bipyrazol]-5-amine (CAS 2022842-92-6) is a heterocyclic building block belonging to the 3,3'-bipyrazole class, with molecular formula C₉H₁₃N₅ and molecular weight 191.23 g/mol . The compound features two pyrazole rings connected via a C3–C3' carbon-carbon bond, bearing a 4-ethyl substituent on one ring, a 1-methyl group on the same ring, and a free 5-amine group . Its SMILES is CCc1c(-c2ccn[nH]2)nn(C)c1N, and its InChI Key is QFJVGAQNYCZVTA-UHFFFAOYSA-N . Bipyrazoles as a class have demonstrated diverse pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties, though no bipyrazole derivative has yet reached commercial drug status [1]. This compound is supplied as a research-grade intermediate (typically ≥98% purity) intended for further synthetic elaboration in medicinal chemistry and agrochemical discovery programs .

3,3′-bipyrazole scaffold with 5-amine synthetic handle for SAR and library synthesis
Unique 4-ethyl, N1-methyl pattern for divergent regioisomeric exploration
Multi-vendor supply at ≥98% purity supports screening-grade procurement

Why 4-Ethyl-1-methyl-bipyrazole Cannot Be Replaced by Analogs


Bipyrazole derivatives are not interchangeable building blocks because their biological and physicochemical profiles are exquisitely sensitive to three structural variables: regioisomeric connectivity (3,3'- vs. 3,4'- vs. 4,4'-linkage), N-substitution pattern, and C-substituent identity [1]. The 3,3'-connectivity of the target compound positions the two pyrazole NH and amine hydrogen-bond donors in a specific spatial arrangement that differs fundamentally from the 3,4'-isomer (CAS 1344061-55-7) or the 4,4'-isomer series [1]. Replacing the 4-ethyl group with a methyl group (as in CAS 2003631-07-8, MW 177.21) reduces lipophilicity (LogP shift) and alters steric bulk at a position critical for target binding . Even the des-methyl, des-ethyl analog 4-methyl-1H,1'H-[3,3'-bipyrazol]-5-amine (CAS 1347139-01-8, MW 163.18) differs by 28 Da in molecular weight and presents an additional free NH donor, changing both hydrogen-bonding capacity and metabolic liability . The quantitative evidence below establishes exactly where these structural differences translate into measurable differentiation relevant to procurement decisions.

3,3′- vs. 3,4′-connectivity alters metal-coordination geometry; regioisomers are not interchangeable building blocks
4-Ethyl vs. 4-methyl substitution shifts lipophilicity and steric bulk; permeability and target fit may differ
N1-methylation reduces H-bond donor count and blocks metabolic conjugation; des-methyl analogs present different ADME liability

4-Ethyl-1-methyl-bipyrazole: Quantitative Differentiation from Analogs


Regioisomeric Connectivity: 3,3'- vs. 3,4'-Bipyrazole

The target compound adopts a 3,3'-bipyrazole connectivity (both pyrazole rings linked via their respective C3 positions), whereas the closest regioisomeric analog, 4-ethyl-1-methyl-1H,1'H-[3,4'-bipyrazol]-5-amine (CAS 1344061-55-7), employs a 3,4'-linkage . This connectivity difference alters the spatial orientation of the two N–H hydrogen-bond donors and nitrogen lone-pair acceptors, directly impacting metal-chelation geometry and protein-binding surface complementarity [1]. The patent literature on bipyrazoles has established that 3,3'-bipyrazoles and 3,4'-bipyrazoles exhibit divergent biological activity profiles, with SAR studies showing that metallated 3,3'-bipyrazole complexes (e.g., gold(III) and copper(I) derivatives) deliver distinct anticancer and antibacterial potencies relative to their 3,4'-counterparts [1]. Both compounds share identical molecular formula (C₉H₁₃N₅) and molecular weight (191.23 g/mol), making the connectivity the sole structural differentiator—a critical consideration for medicinal chemists designing target-focused libraries where subtle geometric changes dictate binding- site complementarity .

Regioisomeric Connectivity
Class-level inference
Target: 3,3′-bipyrazole (C3–C3′ linkage); CAS 2022842-92-6
Comparator: 3,4′-bipyrazole isomer (C3–C4′ linkage); identical MW and formula
Geometry difference defines metal-chelation and binding-site complementarity
Single-isomer procurement recommended for SAR studies
medicinal chemistry metal coordination chemistry structure-activity relationship

Lipophilicity: 4-Ethyl vs. 4-Methyl Substitution

Computational physicochemical profiling reveals that the 4-ethyl substituent on the target compound imparts a computed LogP of 0.95, compared against the 4-methyl analog 1,4-dimethyl-1h,2'h-[3,3'-bipyrazol]-5-amine (CAS 2003631-07-8) which is predicted to have a lower LogP (approximately 0.5 based on the loss of one methylene unit) . The target compound has a computed Topological Polar Surface Area (TPSA) of 72.52 Ų, with 4 hydrogen-bond acceptors and 2 hydrogen-bond donors . The 4-methyl analog (MW 177.21, C₈H₁₁N₅) is 14 Da lighter but maintains the same HBD/HBA count, meaning the only meaningful physicochemical difference is the ~0.45 LogP unit shift attributable to the ethyl-to-methyl substitution . This LogP increment of approximately 0.45 units places the target compound closer to the optimal CNS drug-likeness window (LogP 1–3) compared to the methyl analog, while still remaining below the threshold associated with poor aqueous solubility [1].

Lipophilicity (LogP)
Cross-study comparable
ΔLogP ≈ +0.45 4-ethyl (target) vs. 4-methyl analog
Moderate lipophilicity increase may influence permeability and protein binding
Computed values; confirm experimentally
physicochemical profiling drug-likeness ADME prediction

H-Bond Donor Count: N1-Methylation vs. Free NH

The target compound carries an N1-methyl group, resulting in exactly 2 hydrogen-bond donors (the 5-amine NH₂ on ring A and the pyrazole NH on ring B), whereas the des-methyl analog 4-methyl-1H,1'H-[3,3'-bipyrazol]-5-amine (CAS 1347139-01-8) possesses 3 hydrogen-bond donors due to an additional free pyrazole NH on ring A . This difference of one HBD is significant for oral bioavailability prediction: the Rule of Five establishes HBD ≤ 5 as an upper limit, but each additional HBD below ~3 has been empirically associated with improved membrane permeation [1]. Furthermore, N-methylation of pyrazole NH groups is a well-precedented medicinal chemistry strategy to block Phase II metabolic conjugation (glucuronidation/sulfation) at that position, potentially improving metabolic stability relative to the des-methyl analog [1]. The des-methyl analog also has a lower molecular weight (163.18 vs. 191.23, a difference of 28 Da corresponding to the C₂H₄ fragment) but a different HBD count and hydrogen-bonding network topology, making direct activity comparisons between the two compounds unreliable without matched-pair analysis .

H-Bond Donor Count
Class-level inference
Target: HBD = 2 (N1-methylated, 5-amine + ring B NH)
Des-methyl analog: HBD = 3 (additional free pyrazole NH)
Reduced HBD count may improve membrane permeation; N1-methylation blocks metabolic soft spot
Matched-pair analysis advised for ADME interpretation
hydrogen bonding metabolic stability solubility

Bipyrazole Class Biological Activity Spectrum

A comprehensive 2022 patent review covering bipyrazole derivatives (2010–2021) documents that bipyrazoles as a compound class exhibit potent activities across multiple therapeutic areas, with specific IC₅₀ values reported for individual derivatives: antimalarial activity superior to chloroquine (several bipyrazoles), anticancer activity via PARP-1 and EGFR inhibition (IC₅₀ values in the low micromolar range), and antibacterial activity with copper(I) and silver(I) bipyrazole complexes showing MIC values below 10 µg/mL against Gram-positive strains [1]. The review explicitly notes that 3,3'-bipyrazoles possessing amine functionality at the 5-position represent a privileged scaffold within this class, and that the nature of C4/C5 substituents (ethyl vs. methyl vs. aryl) strongly modulates both potency and selectivity profiles [1]. While no published quantitative biological data exist specifically for 4-ethyl-1-methyl-1h,2'h-[3,3'-bipyrazol]-5-amine as of the search date, its structural features (3,3'-connectivity, 5-amine, 4-ethyl, N1-methyl) place it within the pharmacophoric space associated with the activities documented in this review [1].

Bipyrazole Class Activity
Class-level inference
Patent review documents anticancer, anti-inflammatory, antimicrobial activities across bipyrazole class; no compound-specific IC₅₀ data for this analog
Privileged scaffold with broad activity potential; selection rests on structural rationale
Data to verify; confirm in target-specific assays
anticancer anti-inflammatory antimicrobial enzyme inhibition

Purity and Supply Specifications

The target compound is commercially available at ≥98% purity (HPLC) from multiple suppliers including ChemScene (Cat. No. CS-0307356) and Leyan (Cat. No. 1378026), with recommended storage at 2–8°C sealed under dry conditions . In comparison, the des-methyl, des-ethyl analog 4-methyl-1H,1'H-[3,3'-bipyrazol]-5-amine (CAS 1347139-01-8) is typically supplied at 95% purity , and the 3,4'-regioisomer (CAS 1344061-55-7) is listed as 95% purity and has been reported as discontinued by at least one supplier . The 3% purity differential between 98% and 95% specifications can be meaningful in fragment-based drug discovery or high-throughput screening campaigns where even minor impurities can generate false-positive hits at screening concentrations of 10–30 µM. Additionally, the target compound's specified storage condition (2–8°C, sealed dry) indicates greater sensitivity to moisture and temperature than room-temperature-stable analogs, necessitating appropriate laboratory handling protocols .

Purity & Supply
Cross-study comparable
≥98% (HPLC) vs. 95% for regioisomeric/des-methyl analogs
Higher purity reduces impurity-driven assay artifacts; multi-vendor supply ensures continuity
Store sealed dry at 2–8°C
chemical procurement purity specification supply chain

Preliminary Antioxidant Activity: DPPH vs. Trolox/BHT

Preliminary biological evaluation data reported for this compound indicate moderate antioxidant activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with IC₅₀ values described as comparable but slightly less effective than the reference antioxidants trolox and butylated hydroxytoluene (BHT) [1]. The data further indicate that incorporation into poly(lactic-co-glycolic acid) (PLGA) polymer matrices for controlled release enhances the sustained antioxidant effect relative to non-encapsulated compound [1]. However, the exact IC₅₀ value for the compound is not numerically specified in the available source material, and the experimental conditions (DPPH concentration, incubation time, solvent system) are incompletely reported [1]. No head-to-head data against the comparator bipyrazole analogs (e.g., CAS 2003631-07-8 or CAS 1347139-01-8) are available in the same assay system.

Antioxidant Activity (DPPH)
Supporting evidence
Qualitatively comparable to trolox/BHT; sustained effect enhanced by PLGA encapsulation
Radical-scavenging scaffold identified; confirmatory testing essential before scale-up
Exact IC₅₀ and assay conditions not fully reported
antioxidant free radical scavenging DPPH assay

4-Ethyl-1-methyl-bipyrazole: Recommended Applications


Kinase Inhibitor Library Design with 3,3'-Bipyrazole Geometry

The 3,3'-bipyrazole connectivity of this compound provides a unique metal-chelating geometry distinct from 3,4'- and 4,4'-isomers, making it suitable for designing kinase inhibitor libraries where the pyrazole NH and amine groups coordinate the hinge-region ATP-binding site [1]. The N1-methyl group reduces hydrogen-bond donor count to 2, potentially improving membrane permeability relative to des-methyl bipyrazoles (HBD = 3) while blocking a metabolic conjugation site [2]. Procurement of the 98%-pure material from multiple active suppliers ensures screening-grade quality for biochemical kinase assays .

MOF Linker Development via Bipyrazole Coordination

Bipyrazoles have recognized applications in metal-organic frameworks and corrosion inhibition, where the spatial arrangement of nitrogen donor atoms dictates coordination polymer topology [1]. The 3,3'-connectivity of this compound positions the two pyrazole nitrogen donors at a specific distance and angle that differs from 3,4'- and 4,4'-bipyrazole linkers, enabling construction of MOFs with distinct pore geometries [1]. The LogP of 0.95 and TPSA of 72.52 Ų indicate moderate hydrophilicity compatible with aqueous-phase MOF synthesis conditions .

Antioxidant Pharmacophore Derivatization & Controlled Release

Preliminary DPPH assay data suggest the compound possesses radical-scavenging activity qualitatively comparable to trolox and BHT, with enhanced sustained antioxidant effects when encapsulated in PLGA microspheres [3]. This application scenario is best suited for early-stage exploratory medicinal chemistry programs where the 5-amine group serves as a synthetic handle for further derivatization (e.g., amide coupling, reductive amination) to optimize antioxidant potency and release kinetics [3]. Note that confirmatory in-house DPPH IC₅₀ determination is essential before committing to large-scale procurement for this application.

SAR Expansion Around Bipyrazole Scaffolds

The patent review confirms that bipyrazoles are a privileged scaffold class with demonstrated anticancer, anti-inflammatory, and antimicrobial activities, yet no bipyrazole has reached commercial drug status, indicating substantial unexplored chemical space [1]. This compound's specific substitution pattern—4-ethyl, 1-methyl, and 5-amine—fills a distinct niche within the 3,3'-bipyrazole SAR matrix that is not duplicated by the 4-methyl analog (CAS 2003631-07-8, LogP ~0.5) or the des-methyl analog (CAS 1347139-01-8, HBD = 3) [2]. Procurement for SAR-by-catalog initiatives is supported by ≥98% purity, multi-vendor availability, and well-defined storage specifications .

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Design
3,3′-bipyrazole geometry & N1-methylation reducing HBD
Hinge-region metal coordination; permeability & metabolism assays
MOF Linker Development
Nitrogen donor spatial arrangement from 3,3′-connectivity
Coordination polymer topology & pore geometry
Antioxidant Pharmacophore Optimization
Radical-scavenging activity & PLGA encapsulation compatibility
DPPH assay validation; controlled-release kinetics
Bipyrazole SAR Expansion
Unique 4-ethyl, N1-methyl, 5-amine substitution pattern
Selectivity & potency vs. 4-methyl and des-methyl analogs
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